1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-25-17-5-3-2-4-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-8-6-12(19)7-9-13/h2-9,15-16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUJDGQYPUWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thieno-imidazole core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 358.39 g/mol. Its structural attributes contribute to its interaction with various biological targets.
Antiviral Activity
Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and dengue virus (DENV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.
Table 1: Antiviral Efficacy of Related Compounds
| Compound | Virus Targeted | EC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HIV-1 | 0.35 | Protease inhibition |
| Compound B | DENV | 1.85 | Polymerase inhibition |
| Compound C | Yellow Fever | 0.26 | Viral entry blockade |
Anticancer Properties
The compound has also been studied for its anticancer potential. Imidazole derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of kinase activity.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 2 to 10 µM, indicating potent activity compared to standard chemotherapeutics.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cell proliferation and survival.
- Disruption of Viral Replication : Similar to other imidazole derivatives, it may interfere with viral replication processes by targeting viral enzymes.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship (SAR) to optimize the biological activity of thieno-imidazole derivatives. Modifications at specific positions on the phenyl rings have been shown to enhance potency and selectivity towards various biological targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluoro group at position 4 | Increased antiviral potency |
| Methoxy group at position 2 | Enhanced anticancer activity |
Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile with minimal cytotoxic effects on normal human cells up to concentrations of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
